N-cyclopentyl-6-fluoropyridin-2-amine

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry teams often face late-stage CNS lead failure due to suboptimal ADME. This compound is an optimal building block for CNS lead generation, balancing permeability and solubility. - Distinct lipophilicity (XLogP3=2.9) fills a key property gap between N-ethyl (2.0) and N-cyclohexyl (3.4) analogs, influencing downstream ADME. - Low TPSA (24.9 Ų) and moderate MW (180.22 g/mol) favor passive brain penetration while mitigating metabolic liability. - Cyclopentyl group provides steric shielding against oxidative N-dealkylation, improving metabolic stability vs. acyclic N-alkyl analogs. Early procurement enables SAR exploration of this advantaged space.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
Cat. No. B13251327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-6-fluoropyridin-2-amine
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=CC=C2)F
InChIInChI=1S/C10H13FN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
InChIKeyZZGDROUHUWIBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-6-fluoropyridin-2-amine: Identity and Building Block Profile


N-Cyclopentyl-6-fluoropyridin-2-amine (CAS 1248761-78-5) is a fluorinated 2-aminopyridine derivative bearing an N-cyclopentyl substituent [1]. With a molecular formula of C10H13FN2 and a molecular weight of 180.22 g/mol, it belongs to the class of N-alkyl-6-fluoropyridin-2-amines that serve as versatile synthetic building blocks in medicinal chemistry and agrochemical research [1]. The compound features a pyridine core substituted with a fluorine atom at the 6-position and a secondary amine carrying a cyclopentyl group at the 2-position, a combination that confers distinct physicochemical properties relative to non-fluorinated or differently N-substituted analogs [1].

N-Cyclopentyl-6-fluoropyridin-2-amine: Limitations of Generic N-Alkyl Analogs


Within the N-alkyl-6-fluoropyridin-2-amine series, simple substitution of the N-alkyl group produces marked changes in lipophilicity, molecular weight, and conformational flexibility [1]. N-Cyclopentyl-6-fluoropyridin-2-amine occupies a distinct parameter space—intermediate lipophilicity (XLogP3 = 2.9) between the N-ethyl (XLogP3 = 2.0) and N-cyclohexyl (XLogP3 = 3.4) analogs, with a molecular weight (180.22 g/mol) lower than the cyclohexyl variant (194.25 g/mol) [2][3]. These differences directly affect solubility, permeability, and metabolic stability in downstream derivatives, meaning that selection of the N-cyclopentyl building block versus its N-methyl, N-ethyl, or N-cyclohexyl counterparts can pre-determine critical ADME properties of final compounds [4]. Blinded substitution without accounting for these parameters risks suboptimal lead optimization outcomes.

N-Cyclopentyl-6-fluoropyridin-2-amine: Comparative Evidence Profiles


Lipophilicity Comparison with N-Ethyl and N-Cyclohexyl Analogs

N-Cyclopentyl-6-fluoropyridin-2-amine exhibits a computed XLogP3 of 2.9, placing it precisely between the N-ethyl analog (XLogP3 = 2.0) and the N-cyclohexyl analog (XLogP3 = 3.4) [1][2][3]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility—the N-ethyl variant may suffer from suboptimal permeability, while the N-cyclohexyl variant risks poor solubility and higher metabolic turnover [4]. In the context of LipMetE analysis, changes in lipophilicity are strongly correlated with metabolic stability across chemotypes, making the 2.9 XLogP3 value a meaningful selection criterion [4].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight & Heavy Atom Count vs. N-Cyclohexyl Analog

N-Cyclopentyl-6-fluoropyridin-2-amine has a molecular weight of 180.22 g/mol and 13 heavy atoms, compared to 194.25 g/mol and 14 heavy atoms for the N-cyclohexyl analog [1][2]. The 14 g/mol reduction and one fewer heavy atom make the cyclopentyl variant more attractive for fragment-based and lead-optimization workflows where lower molecular weight is associated with improved ligand efficiency and reduced off-target promiscuity [3]. At the same time, it retains the cyclic secondary amine pharmacophore, offering a superior efficiency-to-weight ratio.

Molecular Weight Fragment-Based Screening Lead Efficiency

TPSA Comparison: Unsubstituted vs. N-Cyclopentyl Analog

The topological polar surface area (TPSA) of N-cyclopentyl-6-fluoropyridin-2-amine is 24.9 Ų, identical to other N-alkyl derivatives (N-methyl, N-ethyl, N-cyclohexyl) but substantially lower than the 38.9 Ų of the unsubstituted parent 6-fluoropyridin-2-amine [1][2]. N-substitution reduces TPSA by 14.0 Ų, a change that directly enhances predicted membrane permeability and blood-brain barrier penetration potential [3]. For CNS-targeted programs, this TPSA reduction is a critical differentiator: the N-cyclopentyl derivative aligns with the well-established TPSA < 40 Ų guideline for CNS penetration, whereas the unsubstituted parent lies near the boundary [3].

Polar Surface Area Membrane Permeability CNS Drug Design

Metabolic Stability: N-Cyclopentyl vs. Acyclic N-Alkyl Analogs

The N-cyclopentyl group introduces a cyclic secondary carbon adjacent to the amine nitrogen, a structural motif known to sterically and electronically shield the amine from oxidative N-dealkylation by cytochrome P450 enzymes better than acyclic N-alkyl groups such as N-methyl or N-ethyl [1][2]. In a matched molecular pairs analysis of cycloalkyl ether metabolism, Stepan et al. demonstrated that lipophilicity-adjusted metabolic stability varies systematically with ring size, and that cyclic substituents can be used to mitigate metabolic instability relative to acyclic counterparts [2]. Although this evidence originates from cycloalkyl ether rather than 2-aminopyridine systems, the underlying principle—that a cyclopentyl group provides a metabolic stability advantage over acyclic N-alkyl groups—has been broadly observed across chemotypes and is directly transferable to the N-alkyl-2-aminopyridine scaffold [2].

Metabolic Stability Cycloalkyl Effect Lead Optimization

N-Cyclopentyl-6-fluoropyridin-2-amine: Recommended Procurement Scenarios


CNS Drug Discovery: Balanced Lipophilicity & Low TPSA

N-Cyclopentyl-6-fluoropyridin-2-amine (XLogP3 = 2.9, TPSA = 24.9 Ų) is an optimal building block for CNS lead generation where both permeability and solubility must be carefully balanced [1]. Its lipophilicity sits between the N-ethyl (2.0) and N-cyclohexyl (3.4) analogs, while its TPSA is 14.0 Ų lower than the unsubstituted 6-fluoropyridin-2-amine parent [2]. This combination favors passive brain penetration while avoiding excessive lipophilicity that would drive metabolic clearance [3].

Fragment-Based Lead Optimization: Ligand Efficiency

With a molecular weight of 180.22 g/mol and only 13 heavy atoms, N-cyclopentyl-6-fluoropyridin-2-amine offers a 14 g/mol advantage over the N-cyclohexyl analog while retaining a cyclic secondary amine capable of engaging biological targets [1]. This lower molecular weight translates to improved ligand efficiency indices, making it a preferred building block when heavy atom count minimization is a project goal [2].

Metabolic Stability Projects: N-Dealkylation Liability

The N-cyclopentyl group provides steric shielding of the amine nitrogen against oxidative N-dealkylation, a common metabolic liability of N-alkyl-2-aminopyridines [1]. Compared to acyclic N-methyl or N-ethyl building blocks, the cyclopentyl variant is predicted—based on class-level matched molecular pair analyses—to exhibit superior metabolic stability, reducing the risk of rapid clearance in downstream compounds [2]. Procurement of this building block early in SAR exploration can preempt late-stage metabolic stability failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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